N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine
Description
Properties
IUPAC Name |
N,1,6-trimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N10/c1-10-19-15(12-6-18-24(3)16(12)20-10)23(2)11-7-25(8-11)14-5-4-13-21-17-9-26(13)22-14/h4-6,9,11H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQFCTSKRVKFFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N(C)C3CN(C3)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is the Cyclin-Dependent Kinase 2 (CDK2) enzyme. CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment.
Mode of Action
This compound interacts with CDK2, inhibiting its enzymatic activity. This inhibition results in a significant alteration in cell cycle progression.
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway. This leads to downstream effects such as the induction of apoptosis within cells.
Biochemical Analysis
Biochemical Properties
N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase. This enzyme plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest. The compound interacts with the ATP-binding site of the enzyme, leading to its inhibition.
Biological Activity
N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₆H₁₈N₁₀
- Molecular Weight : 350.38 g/mol
- CAS Number : 2199212-48-9
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit various biological activities primarily through their interactions with specific enzymes and receptors. The biological activity of this compound can be attributed to its structural features that allow it to act as an inhibitor for several targets:
- Inhibition of Cyclooxygenase (COX) : Studies have shown that related pyrazolo derivatives can inhibit COX enzymes, particularly COX-2, which is involved in inflammation and pain pathways. For instance, compounds with similar structures have demonstrated selective inhibition of COX-2 without affecting COX-1 activity in human monocytes .
- Anticancer Activity : The compound's structural similarity to ATP allows it to act as an inhibitor for various kinases associated with cancer progression. Research on pyrazolo[3,4-d]pyrimidine derivatives has shown promising results against epidermal growth factor receptor (EGFR) mutants, which are crucial in non-small cell lung cancer treatment. For example, one derivative exhibited IC50 values of 0.016 µM against wild-type EGFR and 0.236 µM against the T790M mutant .
Biological Activity Summary
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Anticancer | Inhibition of EGFR (wild-type and mutant) | |
| Apoptosis Induction | Induces cell cycle arrest |
Case Studies
Several studies have highlighted the biological activity of compounds related to this compound:
- Study on Anti-inflammatory Effects : A recent study synthesized various pyrazolo derivatives and tested their anti-inflammatory effects through in vitro assays showing significant inhibition of PGE₂ generation in murine macrophages. The results indicated a direct impact on COX activity without altering enzyme expression levels .
- Antitumor Activity Evaluation : In vitro tests on cancer cell lines such as A549 and HCT116 revealed that specific derivatives demonstrated substantial anti-proliferative effects. Compound 12b was particularly effective with IC50 values indicating strong potential for further development as an anticancer agent .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases involved in tumor growth and proliferation. For instance, compounds with similar structural motifs have shown promising results against breast cancer and leukemia cells due to their ability to induce apoptosis and cell cycle arrest .
1.2 Antimicrobial Properties
The compound also demonstrates antimicrobial activity. Its derivatives have been tested against a range of bacterial strains and fungi, showing effectiveness comparable to established antibiotics. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
1.3 Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has been investigated for anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses .
2.1 Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrazolo and triazolo rings can enhance potency and selectivity for specific biological targets. For example, substituents that increase lipophilicity or introduce electron-withdrawing groups can significantly influence the compound's interaction with target proteins .
2.2 Case Studies
Several case studies illustrate the efficacy of N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine:
- Study 1 : A study demonstrated that a derivative of this compound exhibited IC50 values in the nanomolar range against specific cancer cell lines, suggesting its potential as a lead compound for further development .
- Study 2 : In vitro assays revealed that certain derivatives displayed significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Key Pyrazolo[3,4-d]pyrimidine-Based Compounds
Key Observations :
- Substituent Diversity : The target compound’s 1,6-dimethyl and triazolopyridazine-azetidine groups distinguish it from simpler derivatives like hydrazinyl or hydroxyphenyl-substituted analogues . These modifications likely enhance metabolic stability and target affinity.
- Synthetic Routes : Unlike hydrazine-based substitutions (e.g., ), the target compound’s synthesis may involve sequential nucleophilic displacements, as seen in and , where amines or azetidine intermediates react with halogenated precursors .
Triazolopyridazine-Containing Analogues
Table 2: Triazolopyridazine Derivatives
Key Observations :
- Triazolopyridazine vs.
- Azetidine vs. Flexible Linkers : The azetidine bridge in the target compound imposes conformational constraints compared to flexible linkers like phenethylamine in , which may reduce off-target effects .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing pyrazolo-pyrimidine and triazolo-pyridazine hybrid scaffolds?
- Answer : Synthesis typically involves multistep reactions, such as nucleophilic substitution or coupling reactions. For example:
- Pyrazolo[3,4-d]pyrimidin-4-amine derivatives are synthesized via condensation of iodinated intermediates (e.g., 3-iodo-1-methylpyrazolo[3,4-d]pyrimidin-4-amine) with amines under basic conditions (Cs₂CO₃) and copper catalysis (CuBr) in DMSO at 35°C .
- Triazolo-pyridazine moieties are introduced via cyclization reactions using haloalkanes in alcoholic solvents (e.g., propane-2-ol) under reflux .
Q. How are structural and purity characteristics validated for this compound?
- Answer : Key techniques include:
- ¹H/¹³C NMR : Assignments of aromatic protons (δ 8.8–8.9 ppm for pyridinyl groups) and methyl substituents (δ 2.5–3.0 ppm) .
- HRMS (ESI) : Confirmation of molecular weight (e.g., m/z 215 [M+H]⁺ for pyrazolo-pyrimidine intermediates) .
- IR Spectroscopy : Identification of functional groups (e.g., N–H stretches at ~3298 cm⁻¹) .
Advanced Research Questions
Q. How can reaction yields be optimized for low-yielding steps in the synthesis of azetidin-3-amine derivatives?
- Answer : Yield optimization strategies include:
- Catalyst Screening : Substituting CuBr with Pd-based catalysts for cross-coupling steps, which may reduce side reactions .
- Solvent Effects : Testing polar aprotic solvents (e.g., DMF instead of DMSO) to improve solubility of intermediates .
- Temperature Control : Extending reaction times (e.g., 48–72 hours) at moderate temperatures (30–40°C) to enhance completion .
Q. What analytical approaches resolve contradictions in spectral data for structurally similar derivatives?
- Answer : Contradictions (e.g., overlapping NMR signals) are addressed via:
- 2D NMR (COSY, HSQC) : To differentiate aromatic protons in pyrazolo-pyrimidine vs. triazolo-pyridazine rings .
- X-ray Crystallography : Definitive confirmation of regiochemistry in azetidin-3-amine substituents .
- Computational Modeling : DFT calculations to predict chemical shifts and compare with experimental data .
Q. How do substituents (e.g., methyl, triazolo groups) influence the compound's physicochemical properties?
- Answer :
- Methyl Groups : Enhance lipophilicity (logP) and metabolic stability, as seen in pyrazolo-pyrimidine derivatives with logP >2.5 .
- Triazolo-Pyridazine : Introduces planar aromaticity, potentially enhancing π-π stacking in target binding (e.g., kinase inhibition) .
- Azetidine Ring : Constrains conformational flexibility, improving selectivity in enzyme inhibition .
Methodological Design Questions
Q. What experimental designs are recommended for SAR studies on pyrazolo-triazolo hybrids?
- Answer :
- Scaffold Modularity : Synthesize analogs with systematic substitutions (e.g., alkyl/aryl groups on the azetidine nitrogen) .
- Bioisosteric Replacements : Substitute triazolo-pyridazine with pyrazolo[1,5-a]pyrimidine to assess potency changes .
- In Silico Screening : Docking studies (e.g., AutoDock Vina) to prioritize targets (e.g., kinases, phosphodiesterases) for in vitro assays .
Q. How should researchers handle air/moisture-sensitive intermediates during synthesis?
- Answer :
- Schlenk Techniques : Use inert atmospheres (N₂/Ar) for steps involving organometallic reagents (e.g., Grignard) .
- Drying Solvents : Pre-treat solvents (e.g., THF, DCM) with molecular sieves or distillation .
- Low-Temperature Quenching : Add reactions to ice-cold aqueous solutions to stabilize reactive intermediates .
Data Interpretation and Validation
Q. What statistical models are suitable for optimizing reaction conditions in flow-chemistry setups?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
